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Compound of Interest

Compound Name: 5-Fluoro-2-methylindole

Cat. No.: B1303453 Get Quote

The indole nucleus is a privileged structure in a multitude of biologically active compounds. The

introduction of a fluorine atom, as in 5-Fluoro-2-methylindole, is a deliberate and strategic

choice in drug design. Fluorine's high electronegativity and relatively small size allow it to act

as a bioisostere of a hydrogen atom, yet it can dramatically alter a molecule's properties.[3]

These alterations often lead to enhanced metabolic stability by blocking sites susceptible to

oxidative metabolism, improved bioavailability by modulating lipophilicity, and stronger binding

affinity to biological targets through unique electronic interactions.[1] Consequently, 5-Fluoro-2-
methylindole serves as a critical starting material for drug candidates in therapeutic areas

such as oncology and neurology.[2]

Core Molecular and Physical Properties
5-Fluoro-2-methylindole is typically supplied as a light yellow to brown crystalline powder.[1]

[4] Its fundamental properties are a direct consequence of its molecular structure, which

dictates its behavior in both chemical reactions and biological systems.

Molecular Structure and Identity
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with

a fluorine atom at the 5-position and a methyl group at the 2-position.

Caption: Chemical structure of 5-Fluoro-2-methylindole.
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The key physical constants for 5-Fluoro-2-methylindole are summarized below. These values

are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

Property Value Source(s)

CAS Number 399-72-4 [1][5]

Molecular Formula C₉H₈FN [1]

Molecular Weight 149.17 g/mol [1]

Appearance
Light yellow to brown

powder/crystal
[1][4][6]

Melting Point 98-101 °C [1][7]

Boiling Point
~269 °C @ 760 mmHg; 120 °C

@ 0.1 mmHg
[1][4]

Density ~1.2 g/cm³ [1][7]

pKa (Predicted) 16.73 (for N-H proton) [7]

Storage

Store at room temperature,

inert atmosphere, protected

from light

[7]

Solubility Profile
Understanding the solubility is paramount for designing synthetic reactions and preparing

solutions for analysis. The polarity of the indole ring system, combined with the methyl group,

provides solubility in a range of organic solvents.

Solvent Solubility Source(s)

N,N-Dimethylformamide (DMF) Very Soluble [7]

Methanol Soluble [7]

Chloroform Soluble [8]

Glacial Acetic Acid Sparingly Soluble [7]
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Expert Insight: The compound's good solubility in common aprotic polar (DMF) and protic polar

(Methanol) solvents, as well as chlorinated solvents (Chloroform), makes it highly versatile for a

wide range of synthetic transformations and analytical techniques like NMR spectroscopy.

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its

identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of 5-Fluoro-2-methylindole
in solution. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton spectrum will show distinct signals for the N-H proton (a broad singlet),

the aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the C2-methyl

group. The fluorine at C5 will introduce complex splitting patterns (coupling) to the adjacent

aromatic protons H4 and H6.

¹³C NMR: The carbon spectrum will show nine distinct signals. The chemical shifts are

influenced by the attached atoms; for instance, the carbon attached to the fluorine (C5) will

appear as a doublet with a large ¹JCF coupling constant, and its chemical shift will be

significantly downfield. Based on data for the analogous 5-fluoro-3-methyl-1H-indole, the C-F

carbon signal is expected around 157-159 ppm.[6]

¹⁹F NMR: This experiment gives a single signal for the fluorine atom.[9] Its chemical shift is

highly sensitive to the electronic environment.[10][11] For the analogous 5-fluoro-3-methyl-

1H-indole, the ¹⁹F signal appears at -125.24 ppm (in CDCl₃, relative to an external standard).

[6] This provides a clear diagnostic peak for the presence of the fluorine atom.

Predicted Spectroscopic Data Summary
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Key Features & Rationale

¹H ~7.8-8.2 (br s, 1H)

N-H proton, typically broad due

to quadrupole broadening and

exchange.

~6.8-7.4 (m, 3H)

Aromatic protons on the

benzene ring (H4, H6, H7),

showing H-H and H-F

coupling.

~6.1-6.3 (s, 1H) Pyrrole ring proton (H3).

~2.4 (s, 3H)
C2-Methyl protons, singlet as

there are no adjacent protons.

¹³C ~157-159 (d, ¹JCF ≈ 235 Hz)

C5 carbon directly bonded to

fluorine. The high

electronegativity of F causes a

downfield shift, and the large

one-bond coupling is

characteristic.

~135-140
C2 carbon, attached to N and

part of a double bond.

~100-135

Remaining aromatic carbons

(C3, C3a, C4, C6, C7, C7a).

Their shifts and C-F coupling

patterns reveal their position

relative to the fluorine atom.

~13-15 C2-Methyl carbon.

¹⁹F ~ -125
A single signal, characteristic

of an aryl fluoride.[6][12]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
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N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3410 cm⁻¹,

characteristic of the indole N-H bond.[13]

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above

3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000

cm⁻¹.[13]

C=C Stretch (Aromatic): Strong absorptions between 1500-1620 cm⁻¹ are characteristic of

the aromatic ring system.[13]

C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the

1200-1250 cm⁻¹ region.

UV-Visible Spectroscopy
The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum is

characterized by two main absorption bands, termed the ¹La and ¹Lb transitions, which arise

from π→π* electronic transitions within the aromatic system.[14] For indole derivatives, these

bands typically appear in the 260-290 nm range. The fluorine substituent can cause subtle

shifts (solvatochromic shifts) in the absorption maxima depending on the solvent used.[14]

Chemical Properties and Reactivity
The reactivity of 5-Fluoro-2-methylindole is dominated by the electron-rich nature of the

indole ring, making it susceptible to electrophilic attack.

Expert Insight: The lone pair of electrons on the nitrogen atom is delocalized into the ring

system, significantly increasing the electron density, particularly at the C3 position. This makes

C3 the primary site for electrophilic substitution.[15][16] While the fluorine at C5 is an electron-

withdrawing group, its effect is not strong enough to overcome the powerful directing effect of

the ring nitrogen. The reaction at C3 proceeds through a stable carbocation intermediate where

the aromaticity of the benzene ring is preserved.[15]

Common electrophilic substitution reactions include:

Halogenation
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Nitration

Friedel-Crafts Acylation[17]

Vilsmeier-Haack Formylation

Mannich Reaction[16]

5-Fluoro-2-methylindole

Stable Carbocation
Intermediate

 Attack at C3

Electrophile (E⁺)

C3-Substituted Product

 Deprotonation

Click to download full resolution via product page

Caption: Regioselectivity of electrophilic substitution on 5-Fluoro-2-methylindole.

Experimental Protocols for Physicochemical
Characterization
The following protocols are self-validating systems designed to ensure accurate and

reproducible characterization of 5-Fluoro-2-methylindole.
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General Characterization Workflow

Obtain Sample

Visual Inspection
(Color, Form)

Melting Point
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Caption: A logical workflow for the comprehensive characterization of 5-Fluoro-2-
methylindole.
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Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point range provides a quick and reliable indication of purity. A pure

crystalline solid will have a sharp, well-defined melting point (typically a range of 0.5-1.0 °C).

Impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Methodology:

Sample Preparation: Ensure the 5-Fluoro-2-methylindole sample is completely dry and

finely powdered.[18]

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of

sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube

to pack the solid into the sealed end to a height of 2-3 mm.[7][19]

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus.[4]

Measurement:

Heat rapidly to about 15-20 °C below the expected melting point (approx. 98 °C).[7][19]

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]

Record the temperature (T₁) at which the first drop of liquid appears.[7]

Record the temperature (T₂) at which the entire sample becomes a clear liquid.[7]

Reporting: Report the result as the range T₁ - T₂. Perform the measurement in duplicate or

triplicate for consistency.[19]

Protocol: ¹H/¹³C/¹⁹F NMR Sample Preparation
Causality: A properly prepared NMR sample is crucial for obtaining high-resolution spectra. The

solution must be homogeneous and free of particulate matter, which can distort the magnetic

field and lead to broad, uninterpretable peaks.[20] Deuterated solvents are used to avoid large

solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[21]
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Methodology:

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,

such as Chloroform-d (CDCl₃).[8][20]

Sample Weighing:

For ¹H NMR, weigh 5-20 mg of 5-Fluoro-2-methylindole into a clean, dry vial.[8]

For ¹³C NMR, a higher concentration is needed; use 50-100 mg.[21]

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][22] Gently

vortex or sonicate if necessary to ensure complete dissolution.

Filtration & Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the

solution directly into a clean, high-quality 5 mm NMR tube.[22] This removes any suspended

particles.

Final Steps: Cap the NMR tube securely. Wipe the outside of the tube clean and label it.[8]

[21] The sample is now ready for insertion into the spectrometer.

Protocol: FT-IR Sample Preparation (KBr Pellet Method)
Causality: For solid samples, the KBr pellet method ensures that the sample is dispersed in an

IR-transparent matrix (potassium bromide). Applying pressure creates a thin, translucent disc

that allows the IR beam to pass through, generating a high-quality absorption spectrum.[1] The

sample must be thoroughly ground and dry to minimize scattering of IR radiation and avoid

interfering water peaks.

Methodology:

Material Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr in an

oven at ~110 °C for 2-3 hours and store it in a desiccator.[1]

Grinding: In an agate mortar, place ~1-2 mg of the 5-Fluoro-2-methylindole sample and

~100-200 mg of the dry KBr.[1][23]
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Mixing: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine,

homogeneous powder.[24]

Pellet Pressing:

Transfer a portion of the powder into the collar of a pellet die.

Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[1]

Using a vacuum during pressing can help remove trapped air and improve pellet clarity.

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and

place it in the sample holder of the FT-IR spectrometer for analysis.[25]

Conclusion
5-Fluoro-2-methylindole is a compound of significant scientific interest, defined by a unique

set of physicochemical characteristics. Its solid-state nature, defined melting point, and

solubility in common organic solvents facilitate its use in synthesis. Spectroscopic analysis

provides a robust and detailed fingerprint, with NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis each offering

complementary information to confirm structure and purity. The chemical reactivity, governed by

the electron-rich indole core, is highly regioselective, favoring electrophilic substitution at the

C3 position. The standardized protocols provided herein ensure that researchers can reliably

and accurately characterize this important molecule, enabling its effective application in drug

discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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